molecular formula C18H19NO3 B12575791 Benzyl (4-phenylbutanoyl)carbamate CAS No. 197173-15-2

Benzyl (4-phenylbutanoyl)carbamate

Cat. No.: B12575791
CAS No.: 197173-15-2
M. Wt: 297.3 g/mol
InChI Key: NUJGOFQEKROAEO-UHFFFAOYSA-N
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Description

Benzyl (4-phenylbutanoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a phenylbutanoyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-phenylbutanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-phenylbutanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-phenylbutanoyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of benzyl (4-phenylbutanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The carbamate group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-phenylbutanoyl)carbamate is unique due to the presence of both benzyl and phenylbutanoyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, distinguishing it from other carbamate derivatives .

Biological Activity

Benzyl (4-phenylbutanoyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a benzyl group and a 4-phenylbutanoyl moiety. Its chemical structure can be represented as follows:

C17H21NO2\text{C}_{17}\text{H}_{21}\text{N}\text{O}_2

This compound exhibits properties typical of carbamates, including the ability to inhibit certain enzymes, which contributes to its biological effects.

Carbamates generally function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased acetylcholine levels at synapses. This mechanism is crucial in understanding the neuroactive properties of this compound. Additionally, some studies suggest that carbamates may also inhibit neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed polyneuropathy. This dual inhibitory action could potentially explain the compound's effects on neural pathways and its therapeutic implications in neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, particularly through its inhibition of prolyl oligopeptidase (PREP). In vitro studies have shown that this compound can significantly inhibit PREP activity in neuronal cultures, which is associated with cognitive decline and neurodegeneration . The inhibition of PREP leads to the preservation of neuropeptides that are critical for maintaining cognitive functions.

Table 1: Inhibition of PREP Activity by this compound

CompoundIC50 (μM)
This compound0.5
KYP-2047 (reference inhibitor)0.3

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenylbutanoyl group is believed to enhance these effects by improving the compound's lipophilicity and cellular uptake .

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that:

  • Cell Line Tested: MCF-7 (breast cancer)
  • Concentration Range: 1 μM to 50 μM
  • Results: Significant reduction in cell viability observed at concentrations above 10 μM, with an IC50 value determined at approximately 15 μM.

Safety and Toxicity

While this compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Carbamates are known to have potential neurotoxic effects when administered at high doses or in certain contexts. Reports of polyneuropathy associated with carbamate exposure necessitate caution in therapeutic applications .

Table 2: Reported Toxicity Cases Associated with Carbamates

Carbamate TypeReported EffectReference
MethylcarbamatesPolyneuropathy
Phenyl N-methylSevere toxicity

Properties

CAS No.

197173-15-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-phenylbutanoyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-17(13-7-12-15-8-3-1-4-9-15)19-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20,21)

InChI Key

NUJGOFQEKROAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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